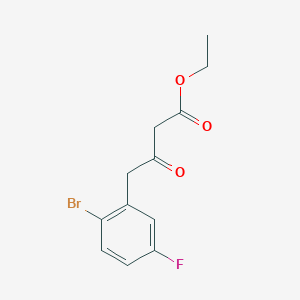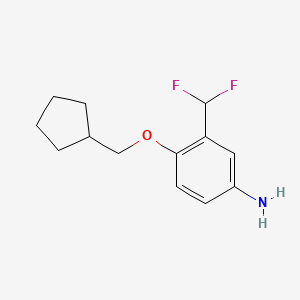
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclopentylmethoxy group and a difluoromethyl group attached to an aniline ring
Méthodes De Préparation
One common method involves the selective electrophilic di- and monofluorinations using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired substitution pattern on the aniline ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl or cyclopentylmethoxy groups can be replaced or modified. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mécanisme D'action
The mechanism by which 4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
4-(Cyclopentylmethoxy)-3-(difluoromethyl)aniline can be compared with other fluorinated aniline derivatives:
4-(Difluoromethyl)aniline: Lacks the cyclopentylmethoxy group, which may result in different chemical and biological properties.
4-(Cyclopentylmethoxy)aniline: Lacks the difluoromethyl group, which may affect its reactivity and stability.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different electronic and steric effects
Propriétés
Formule moléculaire |
C13H17F2NO |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-(cyclopentylmethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)11-7-10(16)5-6-12(11)17-8-9-3-1-2-4-9/h5-7,9,13H,1-4,8,16H2 |
Clé InChI |
LQTNIDFHNTVPLT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC2=C(C=C(C=C2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
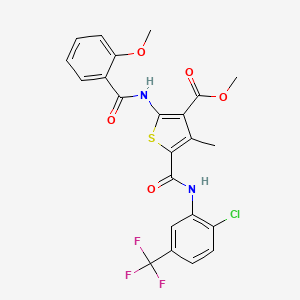
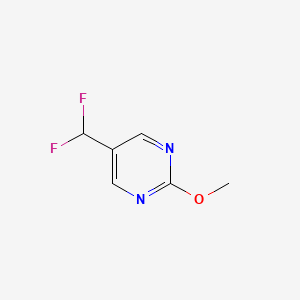

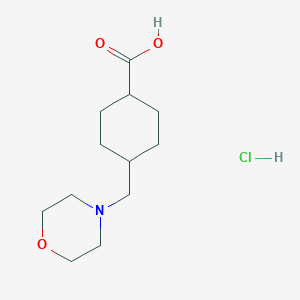

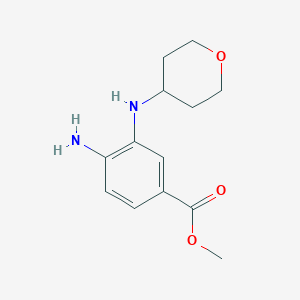
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)
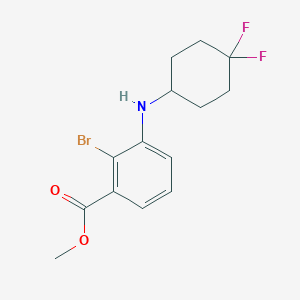
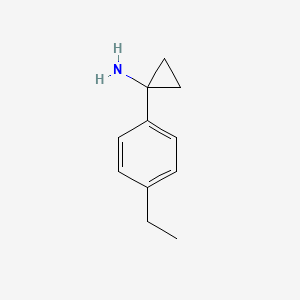
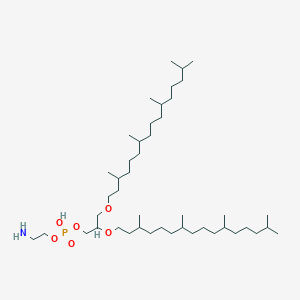
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
